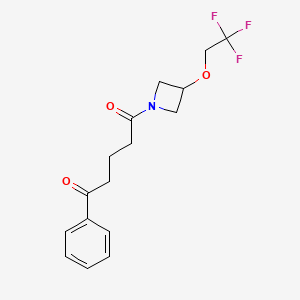

1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione, also known as TFEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEAP is a derivative of the drug modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea.

Scientific Research Applications

Transformation and Synthesis in Organic Chemistry

- Acid-catalyzed transformations of similar compounds, like 1-aryl-2-pentene-1,4-diones, result in the formation of polyfunctionalized furans, highlighting a method for synthesizing complex organic structures (Onitsuka, Nishino, & Kurosawa, 2000).

- 1,3-Dicarbonyl compounds, including pentane-2,4-dione derivatives, serve as efficient phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions, suggesting their role in facilitating complex chemical reactions (Cui, Li, Liu, & Guo, 2007).

Photophysical Properties and Sensitization

- β-Diketone derivatives, such as 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione, are used in synthesizing europium(III) complexes, demonstrating interesting photophysical properties and forming complex molecular networks (Raj, Biju, & Reddy, 2008).

- Cyclometalated ligands containing polyfluorinated alkyl and long conjugated groups, similar to 1-Phenyl-5-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)pentane-1,5-dione, are used to sensitize near-infrared emission in lanthanide ions, indicating their application in advanced photonic materials (Li, Chen, Bian, Liu, Zhao, & Huang, 2009).

Polymer and Material Science

- Reactive modifiers with multiple hydrogen bond donor and acceptor units, similar in structure to the target compound, enhance the thermal and mechanical properties of epoxy resin. This demonstrates the potential of such compounds in creating advanced materials with improved characteristics (Juang, Liu, Chang, Shau, Tsai, Dai, Su, Lin, & Jeng, 2011).

Chemical Reaction Mechanisms and Intermediate Studies

- Compounds with structures similar to this compound are studied for their roles as intermediates in chemical syntheses, such as the preparation of 3-benzoylpenems and penem amides by Wittig methodology. These studies provide insights into complex reaction pathways (Pearson, Smale, & Southgate, 1995).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety have been studied as inhibitors of aurka and vegfr-2 . These proteins play crucial roles in cell division and angiogenesis, respectively .

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding . The bridging -NH group of similar compounds forms a hydrogen bond with Glu 260 of the target proteins .

Biochemical Pathways

Inhibition of aurka and vegfr-2 can disrupt cell division and angiogenesis, respectively . This could potentially lead to the inhibition of tumor growth and metastasis.

Pharmacokinetics

Most of the newly developed compounds with similar structures obey lipinski’s rule of five , which suggests good bioavailability.

Result of Action

Similar compounds have shown efficacy against glioblastoma cells . They were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol .

Action Environment

Storage in an inert atmosphere at 2-8°c is recommended for similar compounds , suggesting that temperature and oxygen levels may affect stability.

properties

IUPAC Name |

1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO3/c17-16(18,19)11-23-13-9-20(10-13)15(22)8-4-7-14(21)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSPNOKGVDCYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)